molecular formula C14H12O4 B14147486 3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester CAS No. 50800-39-0

3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester

Katalognummer: B14147486
CAS-Nummer: 50800-39-0
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: AGOCQMVZDJHUNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a formyl group, a phenyl group, and an ethyl ester group attached to the furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester typically involves the esterification of 3-furancarboxylic acid derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process. Additionally, the reaction conditions are optimized to favor the formation of the desired ester while minimizing side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 3-Furancarboxylic acid, 5-carboxy-2-phenyl-, ethyl ester.

    Reduction: 3-Furancarboxylic acid, 5-hydroxymethyl-2-phenyl-, ethyl ester.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its reactive formyl group.

    Industry: Used in the production of polymers and other materials due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and biological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Furancarboxylic acid, 5-methyl-2-phenyl-, ethyl ester
  • 3-Furancarboxylic acid, 5-ethyl-2,4-dimethyl-, methyl ester
  • 2,5-Furandicarboxylic acid

Uniqueness

3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester is unique due to the presence of both a formyl group and an ethyl ester group on the furan ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

50800-39-0

Molekularformel

C14H12O4

Molekulargewicht

244.24 g/mol

IUPAC-Name

ethyl 5-formyl-2-phenylfuran-3-carboxylate

InChI

InChI=1S/C14H12O4/c1-2-17-14(16)12-8-11(9-15)18-13(12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI-Schlüssel

AGOCQMVZDJHUNT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(OC(=C1)C=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.